molecular formula C17H15NO2 B12038689 2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B12038689
M. Wt: 265.31 g/mol
InChI Key: CLLRRTZMAWVTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RCL L208965 is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.315. It is a unique compound provided by Sigma-Aldrich for early discovery researchers. This compound is part of a collection of rare and unique chemicals, and it is primarily used in various scientific research applications .

Preparation Methods

The synthetic routes and reaction conditions for RCL L208965 are not extensively documented. it is typically synthesized through organic synthesis methods involving the combination of specific reagents under controlled conditions.

Chemical Reactions Analysis

RCL L208965 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

RCL L208965 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of RCL L208965 involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

RCL L208965 can be compared with other similar compounds, such as:

RCL L208965 is unique due to its specific molecular structure and the range of applications it offers in various scientific research fields.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4-phenyl-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione

InChI

InChI=1S/C17H15NO2/c19-16-14-10-6-7-11(13-8-12(10)13)15(14)17(20)18(16)9-4-2-1-3-5-9/h1-7,10-15H,8H2

InChI Key

CLLRRTZMAWVTMT-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

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